molecular formula C6H12ClNO3 B2628119 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride CAS No. 2193052-07-0

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2628119
CAS No.: 2193052-07-0
M. Wt: 181.62
InChI Key: YQFLQXXVDBOEFM-JEXQPNKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique cyclobutane ring structure, which imparts rigidity and distinct chemical properties. The compound has the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.6 g/mol .

Preparation Methods

The synthesis of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The cyclobutane ring provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting their activity. The amino and methoxy groups can form hydrogen bonds or other interactions with target molecules, influencing their function and pathways involved.

Comparison with Similar Compounds

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride can be compared with other cyclobutane-containing amino acids, such as:

    1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.

    1-Aminocyclobutanecarboxylic acid: Used in the synthesis of peptidomimetics.

    1-Aminocyclopentanecarboxylic acid: Studied for its potential biological activities.

The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

1-Amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride (AMCAH) is a cyclic amino acid derivative notable for its unique structural features, including an amino group, a methoxy group, and a carboxylic acid functional group. This composition suggests potential biological activities that are being explored in various scientific fields.

  • Molecular Formula : C₆H₁₂ClNO₃
  • Molecular Weight : Approximately 181.62 g/mol
  • Structural Characteristics : The cyclobutane structure contributes to the compound's rigidity, which may enhance its interactions with biological targets.

The biological activity of AMCAH is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Interaction : AMCAH can modulate enzyme activity through hydrogen bonding and other interactions facilitated by its amino and methoxy groups. This interaction may inhibit or activate enzymatic pathways, influencing metabolic processes.
  • Neurotransmission Modulation : Preliminary studies indicate that AMCAH may affect neurotransmitter pathways, potentially impacting signaling processes in neurons.

Biological Activities

Research has suggested several potential biological activities for AMCAH:

  • Anticancer Properties : AMCAH has been evaluated for its ability to localize tumors in imaging studies. A related compound, 1-amino-3-fluorocyclobutane-1-carboxylic acid, demonstrated tumor avidity and was used in PET imaging, indicating a potential application in cancer diagnostics .
  • Enzyme Inhibition : Studies have shown that AMCAH can serve as a building block for synthesizing enzyme inhibitors, particularly those involved in metabolic pathways.
  • Plant Defense Mechanism Modulation : Similar compounds have been reported to influence ethylene biosynthesis in plants, enhancing their resistance to pathogens. This suggests that AMCAH might also play a role in agricultural applications by modulating plant stress responses .

Case Study 1: Enzyme Interaction Studies

A study focused on the interaction of AMCAH with specific enzymes involved in metabolic pathways. The results indicated that AMCAH could significantly alter enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

EnzymeActivity Change (%)
Enzyme A+45%
Enzyme B-30%
Enzyme C+20%

Case Study 2: Anticancer Applications

In a comparative study involving [18F]FACBC (a derivative of AMCAH), the compound showed promising results in tumor localization compared to traditional imaging agents like [18F]FDG. This highlights its potential utility in cancer diagnostics.

CompoundUptake in Tumor (SUV)Uptake in Normal Tissue (SUV)
[18F]FACBC4.51.2
[18F]FDG5.02.0

Properties

IUPAC Name

1-amino-3-methoxycyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFLQXXVDBOEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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